molecular formula C10H19O6PS2 B1458432 Malathion D10 (diethyl D10) CAS No. 347841-48-9

Malathion D10 (diethyl D10)

Cat. No.: B1458432
CAS No.: 347841-48-9
M. Wt: 340.4 g/mol
InChI Key: JXSJBGJIGXNWCI-JKSUIMTKSA-N
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Description

Malathion-d10 is a deuterated form of malathion, an organophosphate insecticide. It is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify malathion levels in various samples . The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in studies requiring precise measurements.

Mechanism of Action

Target of Action

Malathion-D10, also known as Malathion-(diethyl-d10) or Malathion D10 (diethyl D10), is an organophosphate insecticide . Its primary target is the enzyme acetylcholinesterase (AChE) . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

Malathion-D10 inhibits the activity of acetylcholinesterase . It binds irreversibly to the serine residue in the active catalytic site of the cholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft . The excess acetylcholine continues to transmit nerve impulses, leading to a variety of symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Malathion-D10 is the cholinergic pathway . The inhibition of acetylcholinesterase disrupts the normal function of this pathway, leading to an overstimulation of the nerves . Additionally, degradation of Malathion-D10 can lead to the formation of more potent toxins than the parent compound .

Result of Action

The inhibition of acetylcholinesterase by Malathion-D10 leads to an overstimulation of the nerves, resulting in a variety of symptoms . These can include muscle weakness, twitching, and paralysis . In severe cases, this can lead to respiratory failure and death . Malathion-D10 can also have toxic effects on various organs, including the liver, kidneys, and lungs .

Action Environment

The action of Malathion-D10 can be influenced by various environmental factors. For example, the temperature can affect the degradation pathways of Malathion-D10, influencing the formation of its metabolites . Additionally, the presence of other chemicals in the environment can potentially interact with Malathion-D10, affecting its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Malathion D10 (diethyl D10) plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and metabolic pathways. It interacts with several enzymes, including carboxylesterases and phosphatases, which are involved in its hydrolysis and detoxification. The compound binds to these enzymes, leading to the formation of mono- and diacid metabolites . These interactions are crucial for understanding the detoxification processes and the environmental fate of organophosphate compounds.

Cellular Effects

Malathion D10 (diethyl D10) affects various types of cells and cellular processes. It influences cell function by inhibiting acetylcholinesterase, an enzyme critical for nerve function . This inhibition leads to the accumulation of acetylcholine in synapses, causing continuous nerve signal transmission, which can result in neurotoxicity. Additionally, malathion D10 (diethyl D10) can induce oxidative stress, affecting cellular metabolism and gene expression . These effects are observed in both neuronal and non-neuronal cells, highlighting the compound’s broad impact on cellular physiology.

Molecular Mechanism

The molecular mechanism of malathion D10 (diethyl D10) involves its binding to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This binding prevents the breakdown of acetylcholine, leading to prolonged nerve signal transmission. Furthermore, malathion D10 (diethyl D10) undergoes biotransformation to form malaoxon, a more potent inhibitor of acetylcholinesterase . This transformation enhances the compound’s neurotoxic effects. Additionally, malathion D10 (diethyl D10) can interact with other biomolecules, such as proteins and lipids, altering their function and contributing to its overall toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of malathion D10 (diethyl D10) change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light and heat . Over time, the degradation products can influence cellular function, leading to long-term effects on cellular metabolism and gene expression. In vitro and in vivo studies have shown that prolonged exposure to malathion D10 (diethyl D10) can result in cumulative toxicity, affecting various cellular processes .

Dosage Effects in Animal Models

The effects of malathion D10 (diethyl D10) vary with different dosages in animal models. At low doses, the compound can cause mild neurotoxic effects, such as tremors and muscle weakness . At higher doses, it can lead to severe toxicity, including convulsions, respiratory distress, and even death . Threshold effects have been observed, where a specific dose level triggers a significant increase in toxicity. These studies highlight the importance of understanding the dose-response relationship to assess the safety and risk associated with malathion D10 (diethyl D10) exposure .

Metabolic Pathways

Malathion D10 (diethyl D10) is involved in several metabolic pathways, primarily through its interaction with carboxylesterases and phosphatases . These enzymes catalyze the hydrolysis of malathion D10 (diethyl D10) to form mono- and diacid metabolites, which are further metabolized to non-toxic compounds . The compound also undergoes oxidative desulfurization and demethylation, leading to the formation of malaoxon and other metabolites . These metabolic pathways are essential for understanding the detoxification and elimination of malathion D10 (diethyl D10) in biological systems .

Transport and Distribution

Malathion D10 (diethyl D10) is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich tissues . Additionally, the compound can interact with transport proteins, facilitating its distribution to different cellular compartments . The localization and accumulation of malathion D10 (diethyl D10) in specific tissues can influence its toxicity and overall biological effects .

Subcellular Localization

The subcellular localization of malathion D10 (diethyl D10) affects its activity and function. The compound can localize to various organelles, including the endoplasmic reticulum and mitochondria . In these organelles, malathion D10 (diethyl D10) can interact with specific proteins and enzymes, altering their function and contributing to its toxic effects . Post-translational modifications, such as phosphorylation, can also influence the targeting and localization of malathion D10 (diethyl D10) within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Malathion-d10 involves the incorporation of deuterium into the malathion molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated ethanol, which is then used to esterify the corresponding acid. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of Malathion-d10 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity. The final product is typically purified using techniques such as distillation and chromatography to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Malathion-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Malathion-d10 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malathion-d10 is unique due to its deuterium labeling, which makes it particularly useful in analytical applications requiring precise quantification. The presence of deuterium atoms provides a distinct mass difference, allowing for accurate differentiation from non-deuterated compounds in mass spectrometry .

Properties

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl) 2-dimethoxyphosphinothioylsulfanylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i1D3,2D3,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSJBGJIGXNWCI-JKSUIMTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C(=O)OC([2H])([2H])C([2H])([2H])[2H])SP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028077
Record name Malathion-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347841-48-9
Record name 1,4-Di(ethyl-1,1,2,2,2-d5) 2-[(dimethoxyphosphinothioyl)thio]butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347841-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malathion-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 347841-48-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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